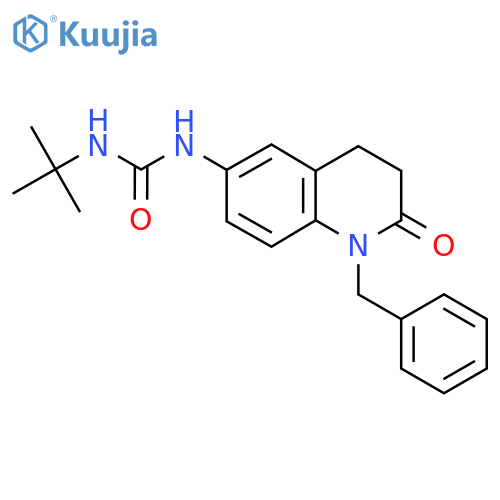Cas no 1172545-82-2 (1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea)

1172545-82-2 structure
商品名:1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea 化学的及び物理的性質
名前と識別子
-
- 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea
- VU0646959-1
- SR-01000923208
- SR-01000923208-1
- 1172545-82-2
- 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea
- 1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-tert-butylurea
- F5540-0134
- AKOS024513239
-
- インチ: 1S/C21H25N3O2/c1-21(2,3)23-20(26)22-17-10-11-18-16(13-17)9-12-19(25)24(18)14-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H2,22,23,26)
- InChIKey: VUSLDZWSMAPKSO-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2C=C(C=CC=2N1CC1C=CC=CC=1)NC(NC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 351.19467705g/mol
- どういたいしつりょう: 351.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5540-0134-1mg |
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea |
1172545-82-2 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5540-0134-2mg |
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea |
1172545-82-2 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5540-0134-3mg |
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea |
1172545-82-2 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5540-0134-2μmol |
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea |
1172545-82-2 | 2μmol |
$57.0 | 2023-09-09 |
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
1172545-82-2 (1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea) 関連製品
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
